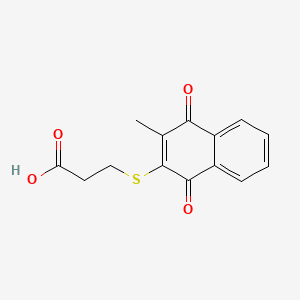

Vitamin KS-II

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-methyl-1,4-dioxonaphthalen-2-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-8-12(17)9-4-2-3-5-10(9)13(18)14(8)19-7-6-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPMAEULEMJCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592993 | |

| Record name | 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2487-39-0 | |

| Record name | 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of Action of Vitamin K2

The Gamma-Carboxylation Cycle and Vitamin K-Dependent Proteins (VKDPs)

The principal function of Vitamin K2 at the molecular level is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). wikipedia.orgnih.gov This enzyme catalyzes the conversion of specific glutamate (B1630785) (Glu) residues within certain proteins into gamma-carboxyglutamate (B555490) (Gla) residues. wikipedia.orgbiorxiv.org This carboxylation is a crucial step for the activation of these proteins, which are collectively known as Vitamin K-Dependent Proteins (VKDPs). omjournal.orgnih.gov

The process, known as the Vitamin K cycle, takes place in the endoplasmic reticulum. nih.govbiorxiv.org Vitamin K hydroquinone (B1673460) (the reduced form) provides the energy for the carboxylation of Glu to Gla. In this reaction, Vitamin K hydroquinone is oxidized to Vitamin K epoxide. The enzyme vitamin K epoxide reductase (VKOR) then reduces the epoxide back to its original form, allowing the cycle to continue. nih.govwikipedia.orgnih.gov This modification imparts a negative charge to the Gla residues, enabling them to bind with positively charged calcium ions, a key feature for their biological activity. spandidos-publications.combiorxiv.org To date, 17 VKDPs have been identified in humans, with several playing crucial roles in tissues outside the liver. spandidos-publications.comnih.gov

Matrix Gla Protein (MGP) Activation and Function

Matrix Gla Protein (MGP) is a key extrahepatic VKDP and is considered the most potent known inhibitor of soft tissue and vascular calcification. ahajournals.orgnih.gov It is synthesized and secreted by various cells, including vascular smooth muscle cells (VSMCs) and chondrocytes (cartilage cells). nih.govtaylorandfrancis.com For MGP to become biologically active, it must undergo two post-translational modifications: Vitamin K-dependent carboxylation and phosphorylation. ahajournals.orgnih.gov

Once carboxylated, MGP can effectively bind to calcium ions and hydroxyapatite (B223615) crystals, thereby preventing their deposition in arterial walls and other soft tissues. omjournal.orgnih.gov Vitamin K deficiency leads to the production of inactive, undercarboxylated MGP (ucMGP), which is unable to prevent calcification. omjournal.org Elevated levels of circulating ucMGP are considered a biomarker of poor vitamin K status and are associated with increased arterial stiffness and vascular calcification. ahajournals.orgbmj.com

Osteocalcin (B1147995) (OC) Carboxylation and Bone Matrix Integration

Osteocalcin (OC), also known as bone Gla protein, is the most abundant non-collagenous protein in the bone matrix and is specifically synthesized by osteoblasts (bone-forming cells). caldic.commdpi.com Its production is regulated by the active form of vitamin D. oregonstate.edu Similar to MGP, osteocalcin requires Vitamin K2-dependent gamma-carboxylation to become fully active. spandidos-publications.comcaldic.com

The carboxylation of three specific glutamic acid residues (at positions 17, 21, and 24) on the osteocalcin molecule allows it to bind to calcium ions and incorporate them into the hydroxyapatite crystals of the bone matrix. spandidos-publications.comcaldic.com This process is essential for proper bone mineralization and contributes to bone strength. spandidos-publications.comresearchgate.net In states of vitamin K deficiency, undercarboxylated osteocalcin (ucOC) is produced. researchgate.netimrpress.com This inactive form has a reduced ability to bind to the bone matrix, and higher circulating levels of ucOC are associated with lower bone mineral density and an increased risk of fractures. researchgate.netimrpress.com

Protein S, Gas6, and Gla-rich Protein (GRP) in Extracellular Matrix Regulation

Beyond MGP and osteocalcin, other VKDPs are involved in regulating the extracellular matrix in skeletal and vascular tissues.

Protein S: While well-known for its anticoagulant role in the liver, Protein S is also synthesized by osteoblasts. mdpi.comoregonstate.edu It is involved in skeletal biology, although its precise functions in bone are still being elucidated.

Growth arrest-specific protein 6 (Gas6): Secreted by various cells, including endothelial cells and osteoblasts, Gas6 is structurally similar to Protein S. wikipedia.orgnih.gov After carboxylation by vitamin K, Gas6 acts as a ligand for the TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer). nih.govspandidos-publications.com This interaction helps regulate cell survival, proliferation, and adhesion, and has been shown to protect vascular smooth muscle cells from apoptosis (programmed cell death), a process linked to the development of vascular calcification. nih.govoup.com

Gla-rich Protein (GRP): Also known as Ucma, GRP is a more recently identified VKDP found in cartilage, bone, and blood vessels. mdpi.comnih.gov It contains a high number of Gla residues, which, after carboxylation, allows it to bind calcium. nih.gov GRP is believed to play a role in maintaining skeletal homeostasis and may act as an inhibitor of vascular calcification. nih.govspandidos-publications.com

Interaction with Cellular Signaling Pathways

Vitamin K2 exerts its influence not only through the direct activation of VKDPs but also by modulating key cellular signaling pathways that govern bone metabolism and cell survival.

Regulation of Bone Morphogenetic Protein (BMP-2) Signaling

Bone Morphogenetic Protein-2 (BMP-2) is a powerful growth factor that promotes the differentiation of mesenchymal stem cells into osteoblasts, a critical step in bone formation. mdpi.combosterbio.com However, in vascular tissue, BMP-2 can induce the transformation of vascular smooth muscle cells into osteoblast-like cells, leading to pathological calcification. mdpi.com

Vitamin K2 plays a regulatory role in this pathway, primarily through the activation of MGP. mdpi.comnih.gov Carboxylated, active MGP is a known inhibitor of BMP-2 activity. mdpi.comnih.gov By binding to and sequestering BMP-2, active MGP prevents it from initiating the osteogenic differentiation of vascular cells, thereby protecting blood vessels from calcification. nih.govmdpi.com Furthermore, some research suggests that Vitamin K2 can protect the BMP-2 signaling pathway in osteoblasts from the inhibitory effects of inflammatory cytokines like TNF-α, thus supporting normal bone formation. caldic.comnih.gov

Modulation of Gas6/Axl/Akt Pathways

The interaction between the Vitamin K-dependent protein Gas6 and its receptor Axl activates downstream signaling cascades, notably the Akt (also known as Protein Kinase B) pathway. oup.commdpi.com The Gas6/Axl/Akt pathway is a crucial pro-survival and anti-apoptotic signal in many cell types, including vascular smooth muscle cells. mdpi.comresearchgate.net

Vitamin K2 is essential for the carboxylation and thus the function of Gas6. nih.gov Activated Gas6 binds to the Axl receptor on VSMCs, triggering the phosphorylation and activation of Akt. researchgate.net This signaling cascade promotes cell survival and inhibits apoptosis. oup.commdpi.com Studies have shown that in conditions that promote vascular calcification, this anti-apoptotic pathway can be impaired. mdpi.com Vitamin K2 has been observed to restore the Gas6/Axl/Akt pathway, thereby inhibiting VSMC apoptosis and reducing vascular calcification. oup.commdpi.comresearchgate.net

Data Tables

Table 1: Key Vitamin K-Dependent Proteins (VKDPs) and Their Functions

| Protein | Primary Location of Action | Activating Modification | Key Function |

|---|---|---|---|

| Matrix Gla Protein (MGP) | Vascular walls, Cartilage | γ-carboxylation, Phosphorylation | Inhibits soft tissue and vascular calcification by binding calcium and inhibiting BMP-2. nih.govoregonstate.edu |

| Osteocalcin (OC) | Bone | γ-carboxylation | Promotes bone mineralization by binding calcium to the bone matrix. spandidos-publications.comcaldic.com |

| Gas6 | Multiple tissues, including vasculature | γ-carboxylation | Ligand for Axl receptor; promotes cell survival and inhibits apoptosis via Akt pathway. nih.govoup.com |

| Protein S | Blood, Bone | γ-carboxylation | Anticoagulation; role in bone metabolism. mdpi.com |

| Gla-Rich Protein (GRP) | Cartilage, Bone, Vasculature | γ-carboxylation | Inhibits vascular calcification; involved in skeletal homeostasis. nih.govspandidos-publications.com |

Table 2: Vitamin K2 Interaction with Signaling Pathways

| Pathway | Key VKDP Involved | Mechanism of Interaction | Outcome |

|---|---|---|---|

| BMP-2 Signaling | Matrix Gla Protein (MGP) | Activated MGP binds to and inhibits BMP-2 activity in vascular tissue. mdpi.comnih.gov | Prevention of osteogenic differentiation of VSMCs and vascular calcification. |

| Gas6/Axl/Akt Pathway | Gas6 | Vitamin K2-dependent carboxylation activates Gas6, which then binds to the Axl receptor, activating the pro-survival Akt pathway. mdpi.comresearchgate.net | Inhibition of apoptosis in vascular smooth muscle cells, reducing calcification. |

Influence on Hypoxia-Inducible Factor 1-alpha (HIF-1A) Activity

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a critical transcription factor in cellular adaptation to low oxygen conditions, or hypoxia. Its activity is implicated in various physiological and pathological processes, including cancer progression. Research has shown that Vitamin K2 can modulate HIF-1α activity, although its effects appear to be cell-type specific.

In human hepatocellular carcinoma (HCC) cells, Vitamin K2 has been found to significantly inhibit the transcriptional activity of HIF-1α. oup.comnih.gov This inhibitory effect was observed under both normal oxygen (normoxic) and hypoxic conditions. oup.com Specifically, in Huh7 cells, a human HCC cell line, Vitamin K2 was shown to suppress the expression and nuclear translocation of HIF-1α that was induced by the protein kinase C (PKC) activator TPA, without altering the mRNA levels of HIF-1α. oup.com The suppression of TPA-induced HIF-1α transcriptional activity by Vitamin K2 was dose-dependent. oup.com This suggests that Vitamin K2's inhibitory action on HIF-1α in these cells occurs at the post-transcriptional level, potentially by interfering with the PKC signaling pathway that can activate HIF-1α. oup.com

Conversely, a study on bladder cancer cells revealed a different role for Vitamin K2 in the regulation of HIF-1α. In this context, Vitamin K2 was found to promote glycolysis mediated by the PI3K/AKT/HIF-1α pathway. nih.gov This led to increased glucose consumption and lactate (B86563) production. nih.gov The upregulation of glycolysis by Vitamin K2 under glucose-limited conditions induced metabolic stress, which in turn triggered autophagic cell death dependent on AMP-activated protein kinase (AMPK). nih.gov This suggests that in certain cancer cell types, Vitamin K2 can enhance HIF-1α activity, leading to a metabolic shift that can be exploited for therapeutic purposes.

The contrasting effects of Vitamin K2 on HIF-1α activity in different cancer cell lines highlight the complexity of its regulatory mechanisms and suggest that the cellular context is a key determinant of its biological function.

Table 1: Effect of Vitamin K2 on HIF-1α Transcriptional Activity in Huh7 Hepatocellular Carcinoma Cells

| Treatment Condition | Fold Change in HIF-1α Activity |

| Normoxia (Control) | 1 |

| Hypoxia | ~10 |

| TPA (Normoxia) | ~3-4 |

| TPA (Hypoxia) | ~3-4 (relative to hypoxia alone) |

| VK2 + TPA (Normoxia) | Dose-dependent decrease |

| VK2 + TPA (Hypoxia) | Dose-dependent decrease |

| Data derived from a study on human hepatocellular carcinoma cells, illustrating the inhibitory effect of Vitamin K2 on TPA-induced HIF-1α activity. oup.com |

Bioenergetic and Mitochondrial Regulation

Mitochondria are central to cellular energy production and are involved in a multitude of cellular processes. Vitamin K2 has been shown to play a significant role in regulating mitochondrial bioenergetics and maintaining mitochondrial quality control.

Impact on Mitochondrial ATP Production

Vitamin K2 has been identified as a mitochondrial electron carrier, capable of rescuing mitochondrial dysfunction. researchgate.net It can transfer electrons in the mitochondrial electron transport chain, leading to more efficient production of adenosine (B11128) triphosphate (ATP). researchgate.net This function is particularly relevant in conditions of mitochondrial impairment.

The effects of different forms of vitamin K on cellular energy metabolism have been investigated. In a study using IPEC-J2 cells, it was found that 5 μM of Vitamin K2 (menaquinone-4) increased the total ATP production by approximately 20% compared to the control, an effect attributed to enhanced mitochondrial ATP synthesis. frontiersin.org This concentration of Vitamin K2 also led to an increase in basal and maximal mitochondrial respiration. frontiersin.org Interestingly, a higher concentration of 10 μM had an inhibitory effect on these parameters. frontiersin.org This suggests a dose-dependent effect of Vitamin K2 on mitochondrial ATP production. In contrast, Vitamin K1 was found to increase total ATP production primarily by stimulating glycolysis, without a direct effect on mitochondrial ATP synthesis. frontiersin.org

Table 2: Dose-Dependent Effect of Menaquinone-4 (MK-4) on Mitochondrial Respiration in IPEC-J2 Cells

| MK-4 Concentration | Effect on Basal and Maximal Respiration |

| 5 µM | Increase |

| 10 µM | Inhibition |

| This table summarizes the observed effects of different concentrations of MK-4 on mitochondrial respiration, a key process in ATP production. frontiersin.org |

Role in Mitochondrial Quality Control and Dysfunction Mitigation

Mitochondrial quality control mechanisms are essential for maintaining a healthy mitochondrial population and preventing cellular damage. These mechanisms include mitochondrial dynamics (fusion and fission), mitophagy (the selective removal of damaged mitochondria), and biogenesis (the creation of new mitochondria). Vitamin K2 has been shown to modulate these processes, thereby mitigating mitochondrial dysfunction.

In a study using a neurotoxin-induced model of Parkinson's disease in SH-SY5Y cells, Vitamin K2 was found to repair mitochondrial dysfunction by regulating the mitochondrial quality control loop. nih.govresearchgate.net It achieved this by:

Regulating Apoptosis-Related Proteins: Vitamin K2 upregulated the expression of the anti-apoptotic protein Bcl-2 and downregulated the pro-apoptotic protein Bax. nih.govresearchgate.net This helps to maintain the mitochondrial membrane potential and reduce the production of reactive oxygen species (ROS). nih.govresearchgate.net

Modulating Mitochondrial Dynamics: Vitamin K2 inhibited the downregulation of mitochondrial fusion proteins (MFN1/2) and the upregulation of the fission protein (DRP1) induced by the neurotoxin. mdpi.com This helps to maintain a healthy balance between mitochondrial fusion and fission. mdpi.com

Promoting Mitophagy: Vitamin K2 was shown to promote mitophagy through the PINK1/Parkin signaling pathway. nih.govresearchgate.netresearchgate.net It downregulated the expression of p62 and upregulated the expression of LC3A, key proteins in the autophagy process. mdpi.com

Inducing Mitochondrial Biogenesis: Vitamin K2 promoted the expression of PGC-1α, NRF1, and TFAM, which are key regulators of mitochondrial biogenesis. mdpi.com

These findings indicate that Vitamin K2 plays a crucial role in maintaining mitochondrial homeostasis and protecting cells from damage by orchestrating a comprehensive mitochondrial quality control response. nih.govresearchgate.net

Physiological and Pathophysiological Roles of Vitamin K2

Skeletal System Homeostasis and Bone Remodeling

Vitamin K2 is a key regulator of bone metabolism, exerting its influence through the dynamic and continuous process of bone remodeling. This process involves a delicate balance between the activity of bone-forming cells (osteoblasts) and bone-resorbing cells (osteoclasts).

Osteogenesis and Osteoblast Activity Regulation

Vitamin K2 has been shown to positively influence bone formation by directly stimulating osteoblast activity. bmj.commdpi.com In vitro studies have demonstrated that Vitamin K2, particularly the MK-4 form, promotes the proliferation and differentiation of bone marrow stem cells into osteoblasts. bmj.com This leads to an increase in the number of active osteoblasts, which are responsible for synthesizing and depositing new bone matrix. bmj.com

One of the primary mechanisms through which Vitamin K2 exerts this effect is the carboxylation of osteocalcin (B1147995), a protein produced by osteoblasts. nih.govnih.gov Carboxylation is a chemical modification that "activates" osteocalcin, enabling it to bind to calcium ions and incorporate them into the bone matrix, thereby facilitating bone mineralization. openaccessjournals.comlifeextension.com Research has shown that Vitamin K2 upregulates the expression of genes involved in osteoblast differentiation and bone matrix deposition, including the steroid and xenobiotic receptor (SXR). mdpi.comnih.gov Furthermore, some studies suggest that Vitamin K2 can promote osteoblastogenesis through pathways independent of its carboxylation function, such as by influencing the Wnt/β-catenin signaling pathway. nih.gov

| Study Type | Model | Key Findings on Osteogenesis | Reference |

| In Vitro | Human Bone Marrow Stromal Cells | Vitamin K2 promoted osteogenic differentiation by inhibiting miR-133a. | nih.gov |

| In Vitro | Osteoblastic Cells | Vitamin K2 (MK-4 and MK-7) stimulated mineralization. | frontiersin.org |

| In Vitro | Osteoblastic Cell Line | Vitamin K2 enhances bone mineralization through OC γ-carboxylation and SXR activation. | mdpi.comnih.gov |

Osteoclastogenesis and Bone Resorption Modulation

In addition to promoting bone formation, Vitamin K2 plays a crucial role in inhibiting bone resorption by modulating the activity of osteoclasts. Osteoclasts are cells that break down bone tissue, releasing minerals into the bloodstream. An imbalance favoring osteoclast activity can lead to bone loss and conditions like osteoporosis.

Research indicates that Vitamin K2 can suppress the formation of osteoclasts (osteoclastogenesis) and induce their apoptosis (programmed cell death). bmj.comahajournals.org It achieves this by influencing key signaling pathways that regulate osteoclast development. One such pathway involves the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) and its decoy receptor, osteoprotegerin (OPG). mdpi.comnih.gov Vitamin K2 has been shown to inhibit the expression of RANKL and increase the expression of OPG in osteoblasts, which in turn suppresses the differentiation of osteoclast precursors into mature osteoclasts. mdpi.comfrontiersin.org

Furthermore, Vitamin K2 can directly inhibit osteoclastic bone resorption. mdpi.com Studies have demonstrated that it can down-regulate the activation of nuclear factor-κB (NF-κB), a transcription factor essential for osteoclast formation and function. nih.govgnosisbylesaffre.com This action appears to be independent of the vitamin's role in γ-carboxylation. gnosisbylesaffre.com

Influence on Bone Mineral Density and Fracture Risk Reduction

The combined effects of stimulating bone formation and inhibiting bone resorption suggest that Vitamin K2 can have a positive impact on bone mineral density (BMD) and may help reduce the risk of fractures. Several clinical studies have investigated this relationship, with some showing promising results, particularly in postmenopausal women, a group at high risk for osteoporosis.

A meta-analysis of randomized controlled trials indicated that Vitamin K2 supplementation was associated with a significant improvement in lumbar spine BMD. nih.govijbs.com Another meta-analysis found that supplementation with MK-4 significantly reduced the risk of hip, vertebral, and non-vertebral fractures. oatext.com However, the evidence is not entirely consistent across all studies, with some trials showing no significant effect on BMD, particularly at the hip and femoral neck. nih.govopenaccessjournals.com The variability in outcomes may be due to differences in study design, the form and dose of Vitamin K2 used, and the characteristics of the study populations. openaccessjournals.com

| Study Finding | Population | Key Outcome | Reference |

| Meta-analysis | Postmenopausal women | Significant improvement in lumbar spine BMD with Vitamin K2. | nih.govijbs.com |

| Meta-analysis | Postmenopausal women | After excluding a heterogeneous study, a significant reduction in fracture incidence with Vitamin K2 was observed. | nih.govijbs.com |

| Randomized Controlled Trial | 244 healthy Dutch postmenopausal women | 180 µ g/day of MK-7 for three years significantly reduced the age-related decline in femoral neck and lumbar spine BMD. | bmj.com |

| Systematic Review | Japanese patients | Supplementing with 15-45 mg/day of MK-4 reduced hip, vertebral, and non-vertebral fractures. | oatext.com |

Cardiovascular System Regulation

Beyond its role in skeletal health, Vitamin K2 is emerging as a significant factor in cardiovascular regulation, primarily through its ability to inhibit vascular calcification and modulate arterial properties.

Inhibition of Vascular Calcification (Coronary Artery, Aortic Valve)

Vascular calcification, the deposition of calcium in the walls of arteries and heart valves, is a major contributor to cardiovascular disease. Vitamin K2 plays a protective role by activating Matrix Gla Protein (MGP), a potent inhibitor of soft tissue calcification. bmj.comnih.govnih.gov MGP is synthesized by vascular smooth muscle cells, and its activation is dependent on Vitamin K2-mediated carboxylation. nih.govnih.gov

Activated MGP binds to calcium crystals and inhibits their deposition in the arterial wall, thereby preventing the hardening of the arteries. frontiersin.org A deficiency in Vitamin K2 leads to an accumulation of inactive, uncarboxylated MGP (ucMGP), which is associated with increased vascular calcification, including in the coronary arteries and aortic valve. bmj.comnih.gov Observational studies have linked higher dietary intake of Vitamin K2, but not K1, to a reduced risk of coronary artery calcification and severe aortic valve calcification. openaccessjournals.comnih.gov While some clinical trials have shown that Vitamin K2 supplementation can slow the progression of calcification, others have not found a significant effect, indicating that further research is needed. nih.govahajournals.orgnih.gov

| Study Type | Focus | Key Findings on Vascular Calcification | Reference |

| Randomized Clinical Trial | Patients with aortic valve calcification | Supplementation with MK-7 plus vitamin D did not significantly reduce the progression of aortic valve or coronary artery calcification. | nih.govahajournals.org |

| Prospective Cohort Studies | General population | Higher intake of Vitamin K2 was associated with a decreased incidence of severe aortic valve calcification and coronary artery disease. | openaccessjournals.comnih.gov |

| Animal Study | Rats | Warfarin-induced arterial calcification was regressed with a diet rich in vitamin K. | bmj.com |

| Review | - | Vitamin K2-dependent MGP is a strong inhibitor of vascular calcification. | nih.govfrontiersin.org |

Arterial Stiffness and Endothelial Function Modulation

Arterial stiffness, a measure of the reduced elasticity of arteries, is an independent predictor of cardiovascular events. Vitamin K2 has been shown to have a beneficial effect on arterial stiffness. A three-year, randomized, placebo-controlled study found that supplementation with MK-7 significantly improved arterial stiffness in healthy postmenopausal women. lifeextension.com This effect is thought to be mediated by the activation of MGP, which helps to prevent the structural changes in the arterial wall that lead to stiffening. bmj.com

Myocardial Function and Heart Failure Pathophysiology

Vitamin K2 plays a crucial role in cardiovascular health through the activation of Matrix Gla Protein (MGP), a potent inhibitor of soft tissue calcification. nih.govopenaccessjournals.combmj.com In a state of vitamin K deficiency, inactive MGP, known as desphospho-uncarboxylated MGP (dp-ucMGP), accumulates. nih.gov Elevated levels of dp-ucMGP are associated with increased arterial stiffness, vascular and valvular calcification, and have been linked to heart failure. nih.govbmj.com

Studies have demonstrated a strong correlation between high levels of circulating dp-ucMGP and adverse cardiovascular outcomes. For instance, in patients with chronic heart failure, elevated dp-ucMGP levels were associated with markers of disease severity such as N-terminal pro-brain natriuretic peptide (NT-proBNP) and C-reactive protein (CRP), as well as with impaired left ventricular ejection fraction (LVEF) and diastolic dysfunction. openaccessjournals.comopenaccessjournals.com Furthermore, in patients with severe aortic stenosis, higher plasma dp-ucMGP was linked to unfavorable echocardiographic measurements and increased mortality. nih.gov Research also suggests that the MGP system may have direct roles in the cellular processes of myocardial remodeling, independent of its anti-calcific properties. nih.govbmj.com

Beyond its role in preventing calcification, Vitamin K2 is also involved in mitochondrial ATP production, which is critical for cardiac muscle function due to the high mitochondrial density in these cells. openaccessjournals.comopenaccessjournals.com Some studies have indicated that vitamin K supplementation can lead to an increased maximal cardiac output. openaccessjournals.comopenaccessjournals.com

Table 1: Association of dp-ucMGP with Heart Failure Indices

| Patient Cohort | Associated Factors with Elevated dp-ucMGP | Reference |

|---|---|---|

| Chronic Heart Failure | Increased NT-proBNP, CRP, Impaired LVEF, Diastolic Dysfunction | openaccessjournals.comopenaccessjournals.com |

| Severe Aortic Stenosis | Unfavorable Echocardiographic Measures, Increased Mortality | nih.gov |

| Symptomatic Aortic Stenosis | Higher levels compared to healthy controls | nih.gov |

Microvascular Health and Retinal Arteriolar Diameter

The benefits of MGP, activated by Vitamin K2, extend to the microcirculation. MGP is expressed in the tissues of the retina, kidneys, and heart, where it is believed to contribute to microvascular integrity. nih.govopenaccessjournals.comopenaccessjournals.com A key indicator of microvascular health is the diameter of retinal arterioles, and narrowing of these vessels has been identified as a prognostic marker for adverse cardiovascular outcomes. openaccessjournals.com

Table 2: Vitamin K2 Status and Retinal Microvasculature

| Study Population | Finding | Implication | Reference |

|---|---|---|---|

| 935 Flemish Participants | Higher dp-ucMGP associated with smaller retinal arteriolar diameter | Vitamin K deficiency may be a long-term predictor of retinal arteriolar narrowing. | nih.govnutraceuticalsworld.com |

Metabolic Homeostasis

Insulin (B600854) Sensitivity and Glucose Metabolism Regulation

Vitamin K2 has emerged as a potential regulator of insulin sensitivity and glucose metabolism. mdpi.comdergipark.org.tr Several studies have indicated that Vitamin K2 supplementation can improve insulin sensitivity and contribute to better glycemic control. openaccessjournals.commdpi.comresearchgate.net One proposed mechanism involves the vitamin K-dependent protein osteocalcin. researchgate.netnih.gov Vitamin K is necessary for the carboxylation of osteocalcin, and the carboxylated form (cOC) is thought to play a role in glucose metabolism. researchgate.netnih.govdiabetesjournals.org

A placebo-controlled trial in healthy young men demonstrated that four weeks of Vitamin K2 supplementation increased insulin sensitivity, which was associated with an increase in cOC. nih.govdiabetesjournals.org Other research has shown that higher intake of vitamin K is linked to improved acute insulin response to glucose. mdpi.com Furthermore, some studies suggest that Vitamin K2 may reduce the risk of developing type 2 diabetes. openaccessjournals.comopenaccessjournals.comdergipark.org.tr The regulatory effects of Vitamin K2 on glucose metabolism may also be mediated through the modulation of adipokines and inflammatory pathways. nih.govdiabetesjournals.org

Table 3: Effects of Vitamin K2 on Insulin Sensitivity and Glucose Metabolism

| Study Design | Participants | Key Finding | Reference |

|---|---|---|---|

| Placebo-Controlled Trial | Healthy young men | 4 weeks of Vitamin K2 supplementation increased insulin sensitivity. | nih.govdiabetesjournals.org |

| Observational Study | Older adults | Higher Vitamin K1 intake correlated with higher insulin sensitivity. | mdpi.com |

| Randomized Clinical Trial | Healthy postmenopausal women | Vitamin K2 supplementation showed potential benefits for glucose metabolism. | openaccessjournals.com |

Adipose Tissue Metabolism and Fat Distribution

The influence of Vitamin K2 extends to adipose tissue metabolism and fat distribution. nih.govresearchgate.net Research has explored the link between vitamin K status and body composition, with some studies suggesting a role for Vitamin K2 in reducing body fat. nih.govresearchgate.net

Table 4: Vitamin K2 Supplementation and Fat Distribution in Postmenopausal Women

| Study Group | Effect on Body Composition | Effect on Adiponectin | Reference |

|---|---|---|---|

| Total Cohort | No significant effect | Not specified | nih.govmenaq7.com |

| 'Good Responders' (High OC carboxylation) | Significant decrease in abdominal and visceral fat | Significant increase | nih.govmenaq7.com |

Neurological System Function and Neuroprotection

Neurite Outgrowth and Neuronal Development

Emerging research indicates that Vitamin K plays a role in the nervous system, including processes related to neuronal development. nih.govfrontiersin.org Both phylloquinone (vitamin K1) and menaquinone-4 (MK-4), a form of Vitamin K2, have been shown to promote neurite outgrowth in the presence of nerve growth factor in cell culture studies. nih.govmdpi.com This effect is mediated through the protein kinase A and MAPK signaling pathways. nih.govmdpi.com

Furthermore, Vitamin K is essential for the synthesis of sphingolipids, which are crucial components of brain cell membranes and are involved in important cell signaling functions. nih.govfrontiersin.org Vitamin K-dependent proteins, such as Gas6 (Growth Arrest-Specific 6), are also active in the nervous system, playing roles in cell survival, and the growth of neurons and glial cells. nih.govfrontiersin.org These findings suggest that Vitamin K2 is an important nutrient for the development and proper functioning of the nervous system. nih.govresearchgate.net

Role in Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's)

Vitamin K2 is emerging as a significant factor in brain health and the prevention of neurodegenerative diseases. nih.govfrontiersin.org Its neuroprotective effects are attributed to several mechanisms, including the prevention of apoptosis (programmed cell death), reduction of oxidative stress, and modulation of microglial activation. nih.govmdpi.com

Alzheimer's Disease:

Research suggests a promising role for vitamin K2 in preventing and potentially slowing the progression of Alzheimer's disease (AD). mdpi.comnih.govnih.govnutraceuticalbusinessreview.com Studies have shown that vitamin K2 can protect neurons from the toxic effects of amyloid-beta (Aβ) peptides, which are a hallmark of AD. mdpi.comnih.gov Specifically, vitamin K2 has been found to prevent neuronal death induced by Aβ by inhibiting apoptosis. nih.gov It also plays a role in reducing neuroinflammation and oxidative stress, both of which contribute to the pathogenesis of AD. nih.govresearchgate.net

Furthermore, vitamin K2 is involved in mitochondrial function, which is often impaired in AD. nih.gov By improving mitochondrial health, vitamin K2 may help maintain the energy supply to brain cells and protect them from damage. nih.goveurekalert.org Higher levels of brain menaquinone-4 (MK-4), a form of vitamin K2, have been associated with a lower likelihood of mild cognitive decline and dementia. frontiersin.org

Parkinson's Disease:

Evidence also points to the potential benefits of vitamin K2 in Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopamine-producing neurons. nih.govnih.gov A key factor in PD is mitochondrial dysfunction. parkinson.org.ilsciencedaily.comparkinson.org Research has demonstrated that vitamin K2 can restore mitochondrial function and energy production in models of PD. parkinson.org.ilsciencedaily.com

Specifically, in fruit flies with genetic defects similar to those found in PD patients (PINK1 and Parkin mutations), vitamin K2 administration improved mitochondrial electron transport, leading to increased energy production and improved motor function. parkinson.org.ilsciencedaily.com Observational studies have found significantly lower serum levels of vitamin K2 in PD patients compared to healthy individuals, and these lower levels are associated with more advanced stages of the disease. nih.govaging-us.com This suggests a potential link between vitamin K2 deficiency and the occurrence and progression of PD. nih.govaging-us.com

Modulation of Affective States (e.g., Anxiety, Depression)

Recent studies have begun to explore the influence of vitamin K2 on affective states like anxiety and depression, with promising initial findings. nih.gov

In a study on rats with metabolic syndrome, a condition often associated with an increased risk of depression and anxiety, vitamin K2 supplementation was found to prevent the development of both anxiety- and depression-like behaviors. researchgate.netsciendo.com The treated rats showed reduced immobility time in the forced swim test, a common measure of depressive behavior, and increased social interaction time, indicating an anxiolytic effect. nih.govsciendo.com

Another study investigating naturally aging rats found that long-term administration of vitamin K2 reduced social anxiety and depressive-like behavior. doctorsformulas.com The mechanisms behind these effects are thought to be related to vitamin K2's ability to modulate inflammation and oxidative stress in the brain, both of which are implicated in the pathophysiology of mood disorders. nih.govdoctorsformulas.com For instance, vitamin K2 has been shown to suppress inflammatory markers in the brain such as IL-1β, TNF-α, and IL-6. doctorsformulas.com While the anxiolytic effect may be partly linked to its positive influence on blood glucose levels, the antidepressant effect appears to be independent of glucose metabolism. researchgate.netproquest.com

Impact on Peripheral Neuropathy

Clinical studies have demonstrated the therapeutic potential of vitamin K2, specifically the menaquinone-7 (B21479) (MK-7) form, in alleviating symptoms of peripheral neuropathy. biomedres.usnih.govnih.gov This condition, characterized by pain, numbness, and tingling in the limbs, can result from various causes, including diabetes and vitamin B12 deficiency. biomedres.us

In a clinical study involving patients with peripheral neuropathy due to either type 2 diabetes or vitamin B12 deficiency, supplementation with vitamin K2-7 led to a significant reduction in symptoms. nutraceuticalsworld.com Patients reported a decrease in tingling, pricking sensations, and cramps. biomedres.us An open-label observational study on multiple myeloma patients suffering from iatrogenic (chemotherapy-induced) peripheral neuropathy also showed that vitamin K2-7 supplementation ameliorated symptoms like tingling, numbness, and burning sensations. biomedres.us

The beneficial effects of vitamin K2-7 on peripheral neuropathy were further confirmed in a randomized, placebo-controlled, double-blind study. biomedres.us The improvement in symptoms was correlated with a significant rise in serum vitamin K2-7 levels in the treatment group. biomedres.us Notably, the reduction in neuropathic symptoms was found to persist even after the discontinuation of the supplement. nih.gov

Immune System and Inflammatory Responses

Vitamin K2 plays a role in modulating the immune system and inflammatory responses throughout the body. arizonafamilyhealthcentre.comnutritioninsight.com It has been shown to influence various immune cells and inflammatory pathways. arizonafamilyhealthcentre.com

Modulation of Systemic Inflammatory Markers (e.g., CRP)

Research indicates that vitamin K2 can modulate systemic inflammatory markers, such as C-reactive protein (CRP). tandfonline.comnih.govresearchgate.net In a study involving patients with rheumatoid arthritis, those treated with vitamin K2 had significantly lower serum levels of CRP compared to those who did not receive the supplement. tandfonline.comnih.govbmj.com A longitudinal part of the same study showed that additional treatment with vitamin K2 resulted in a significant decrease in serum CRP levels over three months. tandfonline.comnih.govresearchgate.net

However, a meta-analysis of studies on vitamin K supplementation and insulin sensitivity did not find a significant effect on CRP or another inflammatory marker, interleukin-6 (IL-6). dovepress.com It's important to note that the studies included in this meta-analysis were not primarily designed to assess inflammation. dovepress.com Other research suggests that vitamin K2 can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), IL-1α, and IL-1β by human monocyte-derived macrophages in vitro. menaq7.com

Role in Autoimmune Conditions (e.g., Rheumatoid Arthritis)

Vitamin K2 has shown potential in improving disease activity in autoimmune conditions like rheumatoid arthritis (RA). tandfonline.comnih.gov This effect is thought to be mediated by its ability to induce apoptosis in RA synovial cells and its anti-inflammatory properties. tandfonline.comnih.gov

In a study of female RA patients, those receiving vitamin K2 treatment had lower disease activity scores (DAS28-CRP) and reduced levels of matrix metalloproteinase-3 (MMP-3), an enzyme involved in cartilage degradation. tandfonline.comnih.govresearchgate.net A longitudinal follow-up confirmed that adding vitamin K2 to existing treatments led to significant decreases in DAS28-CRP and MMP-3 levels. tandfonline.comnih.govresearchgate.net These findings suggest that vitamin K2 could be a beneficial adjunct therapy for managing RA. researchgate.net

Furthermore, in vitro studies have shown that vitamin K2, but not vitamin K1, can suppress T-cell proliferation, which is a key factor in the bone loss associated with RA. nih.gov

Antineoplastic Research and Cancer Pathogenesis

Vitamin K2 has demonstrated anticancer effects in various cancer cell lines, making it a subject of interest in oncology research. nih.govresearchgate.net It is believed to inhibit cancer cell growth through several mechanisms, including inducing cell cycle arrest, promoting cell differentiation, and triggering apoptosis and autophagy. nih.govresearchgate.netfrontiersin.org

Research has shown that vitamin K2 can inhibit the proliferation of several types of cancer cells, including those from hepatocellular carcinoma, leukemia, colorectal cancer, ovarian cancer, and pancreatic cancer. nih.govfrontiersin.org One of the ways it achieves this is by downregulating the expression of cyclin D1, a protein that promotes the transition of cells through the cell cycle, thereby causing cell cycle arrest in the G1 phase. frontiersin.orgmdpi.com

Vitamin K2 can also induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways. nih.gov It can trigger the mitochondrial pathway by causing the release of cytochrome c, which in turn activates caspases that execute cell death. nih.gov In some cancer cells, vitamin K2 can also activate the tumor suppressor p53 to initiate the extrinsic apoptosis pathway. nih.gov Furthermore, vitamin K2 has been shown to suppress the invasion of cancer cells. nih.gov

In vivo studies in animal models have confirmed the tumor-suppressing effects of vitamin K2. nih.gov For instance, oral administration of vitamin K2 has been shown to significantly decrease tumor size in mice with hepatocellular carcinoma. frontiersin.org Some clinical trials have suggested that vitamin K2 may improve the prognosis of patients with certain cancers. nih.gov

Antiproliferative and Apoptotic Effects in Carcinogenesis

Vitamin K2, a member of the menaquinone family, has demonstrated notable antiproliferative and apoptotic effects in various cancer cell lines. mdpi.comnih.govfrontiersin.org Its anticancer activities are multifaceted, involving the induction of cell cycle arrest and the initiation of programmed cell death, also known as apoptosis. nih.govfrontiersin.org Research indicates that Vitamin K2 can inhibit the growth of cancer cells by halting the cell cycle, often at the G1 phase. spandidos-publications.comtouchoncology.com This is achieved, in part, by influencing the expression of key regulatory proteins. For instance, in hepatocellular carcinoma (HCC) cells, Vitamin K2 has been shown to suppress the expression of cyclin D1, a protein crucial for the transition from the G1 to the S phase of the cell cycle. frontiersin.orgtouchoncology.com This suppression can be mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. frontiersin.orgspandidos-publications.com

The apoptotic effects of Vitamin K2 are also well-documented. mdpi.comnih.govplos.org It can trigger apoptosis in cancer cells through various mechanisms, including the mitochondrial pathway. nih.govplos.org This process involves changes in the mitochondrial membrane potential and the release of cytochrome C, which in turn activates a cascade of caspases, enzymes that execute apoptosis. nih.govencyclopedia.pub In some cancer cell lines, such as human promyelocytic leukemia cells (HL-60), Vitamin K2 has been observed to induce apoptosis by activating the pro-apoptotic protein Bak. mdpi.comencyclopedia.pub Furthermore, Vitamin K2 can induce autophagy, a process of cellular self-digestion, which can lead to cell death in certain cancer cells. mdpi.comfrontiersin.org The interplay between apoptosis and autophagy in response to Vitamin K2 treatment can depend on the cellular context, including the expression levels of proteins like Bcl-2. mdpi.com

Role in Specific Cancer Types (e.g., Hepatocellular, Pancreatic, Lung, Prostate)

The potential of Vitamin K2 as an anticancer agent has been investigated in several specific types of cancer.

Hepatocellular Carcinoma (HCC): A significant body of research points to the inhibitory effects of Vitamin K2 on HCC. touchoncology.comfrontiersin.orgelsevier.esjst.go.jp Clinical studies have suggested that Vitamin K2 may reduce the recurrence of HCC and improve survival rates in patients. spandidos-publications.comencyclopedia.pub In vitro studies have shown that Vitamin K2 can inhibit the proliferation of HCC cells and induce their apoptosis. touchoncology.comfrontiersin.org One of the proposed mechanisms involves the inhibition of the Ras-MEK-ERK signaling pathway. nih.govfrontiersin.org Additionally, Vitamin K2 has been found to bind to the 17β-hydroxysteroid dehydrogenase 4 enzyme in liver cancer cells, which may contribute to its antiproliferative effects. frontiersin.org

Pancreatic Cancer: Studies have indicated that Vitamin K2 can inhibit the survival of some pancreatic cancer cell lines by inducing apoptosis. mdpi.comencyclopedia.pub The mechanism may involve the mitogen-activated protein kinase (MAPK) pathway. mdpi.comencyclopedia.pub However, the sensitivity of pancreatic cancer cells to Vitamin K2 can vary, and the precise mechanisms are still under investigation. nih.gov Some research suggests a contradictory role of the ERK pathway in Vitamin K2-induced apoptosis in pancreatic cancer compared to HCC, highlighting the need for further studies. nih.gov

Lung Cancer: Vitamin K2 has been shown to induce apoptosis in various types of lung cancer cells, including small-cell carcinoma, squamous-cell carcinoma, and adenocarcinoma. researchgate.net Epidemiological studies have also suggested an inverse relationship between Vitamin K2 intake and the risk of lung cancer. nutritioninsight.comnih.gov

Prostate Cancer: Evidence from epidemiological studies suggests that a higher intake of Vitamin K2 may be associated with a reduced risk of prostate cancer, particularly advanced prostate cancer. chriskresser.comnutristart.com In vitro and in vivo studies have shown that Vitamin K2 can inhibit the growth of both androgen-dependent and androgen-independent prostate cancer cells. grantome.comnih.gov The proposed mechanisms include the induction of apoptosis and the downregulation of inflammatory genes. nih.gov

Table 1: Research Findings on Vitamin K2's Role in Specific Cancers

| Cancer Type | Key Research Findings | Citations |

|---|---|---|

| Hepatocellular Carcinoma (HCC) | Inhibits proliferation and induces apoptosis. May reduce recurrence and improve survival. | spandidos-publications.comtouchoncology.comencyclopedia.pubfrontiersin.orgelsevier.esjst.go.jp |

| Pancreatic Cancer | Induces apoptosis in some cell lines via the MAPK pathway. | mdpi.comnih.govencyclopedia.pub |

| Lung Cancer | Induces apoptosis in various lung cancer cell types. Associated with a reduced risk of lung cancer. | researchgate.netnutritioninsight.comnih.gov |

| Prostate Cancer | Associated with a reduced risk of advanced prostate cancer. Inhibits the growth of prostate cancer cells. | chriskresser.comnutristart.comgrantome.comnih.gov |

Biomarkers in Oncological Contexts (e.g., PIVKA-II)

In the context of oncology, particularly for hepatocellular carcinoma, certain biomarkers are crucial for diagnosis, prognosis, and monitoring treatment response. One such biomarker is Protein Induced by Vitamin K Absence or Antagonist-II (PIVKA-II), also known as des-gamma-carboxy prothrombin (DCP). creative-diagnostics.comamegroups.org

PIVKA-II is an abnormal form of prothrombin that is produced in the absence of sufficient Vitamin K or in the presence of Vitamin K antagonists. creative-diagnostics.comeuropeanreview.org In the context of HCC, elevated levels of PIVKA-II are not typically due to a systemic Vitamin K deficiency but rather to an acquired defect in the post-translational carboxylation process within the tumor cells. europeanreview.orgorganscigroup.us

Elevated serum levels of PIVKA-II have been found in a significant percentage of patients with HCC and it is considered a valuable tumor marker. creative-diagnostics.commdpi.com Its levels often correlate with tumor size, stage, and the presence of vascular invasion. mdpi.comclinmedjournals.org Therefore, PIVKA-II can be a useful tool for:

Diagnosis: In conjunction with other markers like alpha-fetoprotein (AFP), PIVKA-II can improve the diagnostic accuracy for HCC. amegroups.orgmdpi.comclinmedjournals.org

Prognosis: High levels of PIVKA-II are often associated with a poorer prognosis and a higher risk of recurrence after treatment. creative-diagnostics.comamegroups.org

Treatment Monitoring: Changes in PIVKA-II levels can be used to assess the response to therapy. creative-diagnostics.com

Table 2: PIVKA-II as a Biomarker in Hepatocellular Carcinoma

| Aspect | Role of PIVKA-II | Citations |

|---|---|---|

| Nature of Biomarker | An abnormal prothrombin produced by HCC cells. | creative-diagnostics.comamegroups.orgeuropeanreview.org |

| Diagnostic Utility | Used alongside AFP to improve diagnostic sensitivity and specificity for HCC. | amegroups.orgmdpi.comclinmedjournals.org |

| Prognostic Value | High levels are associated with larger tumor size, vascular invasion, and poorer prognosis. | creative-diagnostics.comamegroups.orgmdpi.comclinmedjournals.org |

| Monitoring | Can be used to monitor the effectiveness of HCC treatments. | creative-diagnostics.com |

Renal Function and Chronic Kidney Disease (CKD) Management

Vitamin K2 plays an increasingly recognized role in the health of individuals with chronic kidney disease (CKD). karger.comnih.gov Patients with CKD are at a heightened risk of both cardiovascular disease and bone fractures, and Vitamin K2 deficiency is thought to be a significant contributing factor. nih.govhomedialysis.org

One of the key functions of Vitamin K2 is the activation of matrix Gla protein (MGP), a potent inhibitor of vascular calcification. karger.com In CKD, there is often a state of Vitamin K deficiency, leading to an increase in the inactive, uncarboxylated form of MGP (ucMGP). karger.com This, in turn, contributes to the extensive vascular calcification commonly seen in CKD patients. nutritionaloutlook.comnutraceuticalbusinessreview.com

Recent studies have explored the potential of Vitamin K2 supplementation in managing CKD-related complications. An animal study found that combining Vitamin K2 with phosphate (B84403) binders, a common treatment for CKD patients to control phosphate levels, significantly reduced vascular calcification compared to either treatment alone. nutritionaloutlook.comnutraceuticalbusinessreview.com This combination also led to decreased vascular oxidative stress. nutritionaloutlook.com

Furthermore, Vitamin K2 is essential for bone health through the activation of osteocalcin, a protein that helps to bind calcium to the bone matrix. youtube.com CKD patients often suffer from renal osteodystrophy, a condition characterized by abnormal bone turnover and mineralization. youtube.com By potentially improving bone density, Vitamin K2 may help to reduce the high fracture risk in this population.

Emerging Areas of Investigation (e.g., COVID-19 Pathophysiology)

Emerging research has pointed towards a potential role for Vitamin K2 in the pathophysiology of COVID-19. clinicaltrials.govmdpi.com Severe COVID-19 is often associated with coagulopathy (abnormal blood clotting) and thromboembolism, as well as significant pulmonary damage. mdpi.com

Studies have observed a correlation between Vitamin K deficiency and the severity of COVID-19. clinicaltrials.govmdpi.com This has led to the hypothesis that improving Vitamin K status could have beneficial effects on the disease course. Vitamin K is crucial for the synthesis of coagulation factors in the liver, and its deficiency could exacerbate the clotting abnormalities seen in severe COVID-19. mdpi.com

Beyond its role in coagulation, Vitamin K2 is involved in the activation of matrix Gla protein (MGP), which is not only important for preventing vascular calcification but is also highly expressed in the lungs. mdpi.com It is thought that inflammation during COVID-19 can lead to the degradation of elastic fibers in the lungs. Activated MGP may help protect against this damage. clinicaltrials.gov Therefore, a deficiency in Vitamin K could contribute to the pulmonary pathology observed in severe cases.

A recent clinical trial investigated the effects of Vitamin K2 and D3 supplementation in patients with long COVID. The study found that this combination helped to improve symptoms, reduce inflammation, and decrease gut permeability and fungal translocation, all of which are considered factors in the pathophysiology of long COVID. mdpi.combalchem.com

Research Methodologies and Investigative Approaches for Vitamin K2

In Vitro Experimental Models

In vitro (literally "in glass") studies are fundamental to understanding the biochemical and molecular mechanisms of Vitamin K2. These experiments use cells and their components outside of their normal biological context, allowing researchers to probe specific pathways in a highly controlled environment.

Cell culture is a cornerstone of Vitamin K2 research, enabling the detailed study of its effects on cellular behavior and gene expression. In these systems, specific cell types are grown in nutrient-rich media and can be treated with different forms of Vitamin K2, such as menaquinone-4 (MK-4) or menaquinone-7 (B21479) (MK-7), to observe the outcomes.

Commonly used cell lines include:

Osteoblastic cells (e.g., MC3T3-E1, Saos-2): These bone-building cells are used to study how Vitamin K2 promotes bone formation and mineralization. frontiersin.orgnih.gov Studies show that Vitamin K2 can upregulate genes related to the bone matrix and stimulate the activity of osteoblasts. nih.gov

Hepatocellular carcinoma cells (e.g., HepG2, Huh7): These liver cancer cells are used to investigate the anti-cancer properties of Vitamin K2. Research has shown that Vitamin K2 can induce cell cycle arrest in the G1 phase and suppress the growth of these cancer cells. frontiersin.orgspandidos-publications.com

Astroglioma cells (e.g., C6): These brain cells are used to model neurodegenerative conditions like Alzheimer's disease. Studies have demonstrated that Vitamin K2 can protect these neural cells from amyloid-β-induced toxicity. mdpi.comnih.gov

Intestinal epithelial cells (e.g., IPEC-J2): These cells provide a model for studying the effects of nutrients at the intestinal level and how different forms of vitamin K impact cellular energy metabolism. frontiersin.org

By manipulating these cell systems, researchers can identify the specific molecular pathways Vitamin K2 influences. For example, studies have shown that Vitamin K2 can activate the Steroid and Xenobiotic Receptor (SXR), a nuclear receptor that regulates the transcription of bone-related genes. nih.govresearchgate.net It also plays a role in suppressing the NF-κB signaling pathway, which is crucial for osteoclastogenesis (bone breakdown) and cancer cell growth. nih.govnih.gov

A summary of key cell lines and findings is presented below.

| Cell Line | Cell Type | Research Focus | Key Findings |

| MC3T3-E1 | Pre-osteoblastic (mouse) | Bone Mineralization | Vitamin K2 enhances differentiation and mineralization. frontiersin.orgnih.gov |

| HepG2, Huh7 | Hepatocellular Carcinoma (human) | Anti-cancer Effects | Vitamin K2 induces G1 phase cell cycle arrest and inhibits cell growth. frontiersin.orgspandidos-publications.com |

| β-CTF/C6 | Astroglioma (rat) | Neuroprotection | Vitamin K2 protects against amyloid-β induced cytotoxicity and apoptosis. mdpi.com |

| IPEC-J2 | Intestinal Epithelial (porcine) | Energy Metabolism | Different vitamin K vitamers (K1, K2, K3) have distinct effects on ATP production. frontiersin.org |

| SMMC-7721 | Hepatoma (human) | Anti-cancer Synergy | Vitamin K2 combined with phosphatidylcholine inhibits hepatoma cell growth. clinmedjournals.org |

Vitamin K2's primary biochemical role is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). nih.gov This enzyme catalyzes the post-translational modification of specific glutamic acid (Glu) residues into gamma-carboxyglutamic acid (Gla) on a class of proteins known as Vitamin K-Dependent Proteins (VKDPs). nih.govbiorxiv.org This carboxylation process is essential for their biological activity. nih.gov

Biochemical assays are designed to measure the activity of GGCX and the carboxylation status of VKDPs. These assays are critical for understanding vitamin K function and deficiency.

Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used technique to quantify the levels of specific proteins in a sample. mybiosource.com For Vitamin K2 research, ELISAs are used to measure the circulating concentrations of both carboxylated (active) and undercarboxylated (inactive) forms of VKDPs. assaygenie.commenaq7.com A high ratio of undercarboxylated to carboxylated protein indicates a sub-optimal vitamin K status. nih.gov

Inactive Osteocalcin (B1147995) (ucOC): A marker for bone health. researchgate.netmenaq7.com

Dephosphorylated-uncarboxylated Matrix Gla Protein (dp-ucMGP): A key marker for cardiovascular health, as MGP is a potent inhibitor of vascular calcification. nih.govmdpi.comopenaccessjournals.com

Carboxylase Activity Assays: These assays directly measure the enzymatic activity of GGCX. biorxiv.org They often involve providing the enzyme with its necessary substrates, including a VKDP precursor, reduced vitamin K, and radiolabeled CO2, and then measuring the incorporation of the radiolabel into the protein. nih.gov

These biochemical approaches have been instrumental in defining the mechanism of GGCX and understanding how mutations in the enzyme can lead to diseases like severe bleeding disorders. nih.gov

Cell Culture Systems for Molecular Pathway Elucidation

In Vivo Animal Models

In vivo studies, conducted in living organisms, are essential for understanding the physiological effects of Vitamin K2 in a complex, whole-body system. These models bridge the gap between cellular studies and human clinical trials.

Rodents, particularly rats and mice, are the most common animal models in Vitamin K2 research due to their physiological similarities to humans, short lifespans, and ease of genetic manipulation. uit.nouit.no These models are used to study a wide range of conditions.

Bone Health: In a rat femoral osteotomy model, Vitamin K2 administration was shown to promote bone healing by downregulating bone turnover and stimulating the formation of mature lamellar bone. nih.gov

Cognitive Function: Studies in rats have linked vitamin K deficiency to impairments in cognitive function and alterations in exploratory behavior. conductscience.com Warfarin-induced vitamin K deficiency, for instance, significantly reduced exploratory behaviors. conductscience.com

Metabolism: Research using mouse models helps elucidate how Vitamin K2 affects genes involved in bile acid synthesis and glucose homeostasis, often through the PXR nuclear receptor. mdpi.com

| Animal Model | Research Area | Key Findings |

| Sprague-Dawley Rat | Bone Healing | Vitamin K2 promoted bone healing after osteotomy, even in the presence of glucocorticoids. nih.gov |

| Brown Norway Rat | Cognition & Behavior | Vitamin K deficiency was associated with decreased locomotor activity and cognitive impairments. conductscience.com |

| Wild-Type vs. hPXR Mice | Gene Regulation | Menaquinone-4 (MK-4) was shown to alter the expression of genes involved in drug and energy metabolism. mdpi.com |

Genetic engineering allows for the creation of "knockout" models, where a specific gene is inactivated, or "humanized" models, where a mouse gene is replaced with its human counterpart. These advanced models provide powerful insights into the specific functions of genes and proteins.

PXR-Knockout Mice: The protective role of the pregnane (B1235032) X receptor (PXR) in bone metabolism has been demonstrated in PXR-knockout mice. nih.gov

Humanized PXR Mice: Because PXR activation can be species-specific, mice with a "humanized" PXR gene (hPXR) are valuable for translating findings to human physiology. mdpi.com Studies using these mice have shown that MK-4 can modulate genes involved in bile acid synthesis and energy homeostasis. mdpi.com

Ubiad1-Knockout Mice: UBIAD1 is the enzyme responsible for synthesizing MK-4 in tissues. Complete knockout of the Ubiad1 gene was found to be lethal in mouse embryos, demonstrating the critical role of this enzyme and MK-4 in embryonic development. plos.org

Rodent Models for Physiological and Disease Research

Human Clinical Study Designs

Human clinical trials are the final and most crucial step in validating the health effects of Vitamin K2. These studies are designed to assess the efficacy and safety of supplementation in human populations.

The gold standard for clinical trials is the randomized, double-blind, placebo-controlled design.

Randomized: Participants are randomly assigned to either a treatment group (receiving Vitamin K2) or a control group (receiving a placebo). veeva.com

Double-blind: Neither the participants nor the researchers know who is in which group until the study is over, which prevents bias. veeva.com

Placebo-controlled: The effects in the treatment group are compared against a group receiving an identical-looking but inactive pill (placebo). onderzoekmetmensen.nl

Key examples of human clinical trials include:

A three-year study on 244 healthy postmenopausal women found that daily supplementation with 180 µg of MK-7 significantly improved arterial stiffness and bone mineral density compared to a placebo. nih.govmenaq7.com

A one-year follow-up study in 243 subjects at risk for cardiovascular disease showed that the same dose of MK-7 maintained arterial flexibility, whereas the placebo group's arteries became stiffer. nih.govoatext.com

Dose-finding studies have been conducted to establish the optimal dose of MK-7 needed to activate key VKDPs like osteocalcin and MGP. veeva.com

These trials measure specific endpoints, such as changes in arterial stiffness (measured by pulse wave velocity), bone mineral density, and the levels of biomarkers like dp-ucMGP and ucOC. nih.govmenaq7.comopenaccessjournals.com The consistent results from these rigorous studies provide strong evidence for the health benefits of Vitamin K2 supplementation. nih.gov

Randomized Controlled Trials (RCTs)

Assessment of Vitamin K2 Status and Functional Biomarkers

To accurately assess vitamin K2 status and its biological activity, researchers rely on specific functional biomarkers. These biomarkers reflect the activity of vitamin K-dependent proteins that are crucial for various physiological processes.

Measurement of Undercarboxylated Matrix Gla Protein (ucMGP)

Matrix Gla protein (MGP) is a potent inhibitor of vascular calcification. mdpi.com Its activation is dependent on vitamin K-dependent carboxylation. When vitamin K is deficient, MGP remains in its inactive, undercarboxylated form (ucMGP). Therefore, high levels of circulating dephosphorylated-uncarboxylated MGP (dp-ucMGP) are considered a marker of poor vitamin K status and have been linked to an increased risk of vascular calcification. nih.govnih.gov

Studies have shown that elevated dp-ucMGP levels are associated with increased cardiovascular risk. naturalmedicinejournal.comnih.gov For instance, in a study of hemodialysis patients, dp-ucMGP concentrations were significantly higher in those treated with vitamin K antagonists and were correlated with the vascular calcification score. nih.gov Another study in patients with type 2 diabetes found that high dp-ucMGP levels were independently associated with below-knee arterial calcification. niph.go.jp

Table 2: Studies on dp-ucMGP as a Cardiovascular Risk Biomarker

| Study Population | Key Finding | Conclusion | Reference |

|---|---|---|---|

| Hemodialysis patients | dp-ucMGP levels were significantly higher in patients on vitamin K antagonists and correlated with vascular calcification score. | dp-ucMGP may reflect vitamin K status at the vascular level. | nih.gov |

| Patients with type 2 diabetes | High dp-ucMGP levels were independently associated with below-knee arterial calcification. | dp-ucMGP is a potential biomarker for peripheral arterial calcification in this population. | niph.go.jp |

| Systemic Sclerosis Patients | Elevated median dp-ucMGP level of 634 pmol/L compared to <393 pmol/L in healthy controls. | dp-ucMGP is a novel biomarker for increased risk of cardiovascular disease and/or mortality in SSc patients. | nih.gov |

| General Population (MESA study) | Younger individuals (45-53 years) with elevated dp-ucMGP had an increased risk of incident cardiovascular disease. | Elevated dp-ucMGP is a risk factor for cardiovascular events in younger adults. | naturalmedicinejournal.com |

Quantification of Undercarboxylated Osteocalcin (ucOC)

Osteocalcin (OC) is a protein synthesized by osteoblasts that plays a key role in bone mineralization. hogrefe.com Its function is also dependent on vitamin K-mediated carboxylation. In a state of vitamin K deficiency, osteocalcin remains undercarboxylated (ucOC). Elevated levels of serum ucOC are therefore indicative of poor vitamin K status and have been associated with an increased risk of fractures. hogrefe.com

A prospective study of elderly institutionalized women found that a high baseline level of ucOC was a significant predictor of hip fracture risk. nih.gov The age-adjusted odds ratio for hip fracture was found to be three times higher in women with elevated ucOC at the start of the study. nih.gov Another prospective study, the EPIDOS study, confirmed that increased levels of ucOC were associated with an increased risk of hip fracture in elderly women. researchgate.netnih.gov Furthermore, combining ucOC measurements with BMD has been shown to improve the prediction of fracture risk. researchgate.net

Table 3: Prospective Studies on ucOC and Hip Fracture Risk

| Study | Population | Follow-up | Key Finding | Odds Ratio (95% CI) | Reference |

|---|---|---|---|---|---|

| Szulc et al. | 183 institutionalized women (70-97 years) | 3 years | Increased ucOC at baseline was associated with a higher risk of hip fracture. | 3.1 (1.7-6.0) | nih.gov |

| EPIDOS Study | 7,598 healthy women (>75 years) | 22 months | Increased ucOC levels were associated with increased hip fracture risk. | 1.9 (1.2-3.0) | researchgate.netnih.gov |

| Horiuchi et al. | Patients on bisphosphonate treatment | - | High ucOC was an independent risk factor for incident fractures. | - | mdpi.com |

Evaluation of Protein Induced by Vitamin K Absence/antagonism (PIVKA-II)

Protein Induced by Vitamin K Absence/antagonism-II (PIVKA-II) is an abnormal, undercarboxylated form of prothrombin, a critical blood clotting factor. hkmj.org Elevated levels of PIVKA-II in the blood are a sensitive indicator of subclinical vitamin K deficiency. While prothrombin time (PT) is a conventional measure of coagulation, PIVKA-II can detect vitamin K deficiency at an earlier stage.

A prospective, randomized study in term infants demonstrated that PIVKA-II is a more sensitive marker of subclinical vitamin K deficiency than PT. In this study, infants in the placebo group showed a significant increase in PIVKA-II levels from 30 to 90 days of life, while their PT remained unchanged. PIVKA-II is also used in clinical settings to assess vitamin K status in various conditions, including in patients with severe motor and intellectual disabilities on long-term tube feeding, where a high prevalence of elevated PIVKA-II has been observed. In the context of liver disease, PIVKA-II is also utilized as a biomarker for hepatocellular carcinoma.

Interactions and Modulators of Vitamin K2 Efficacy

Synergistic Interactions with Other Micronutrients (e.g., Vitamin D, Calcium)

The interplay between Vitamin K2, Vitamin D, and calcium is a classic example of nutrient synergy, where the combined effect of these micronutrients is greater than the sum of their individual actions. This synergy is particularly crucial for bone and cardiovascular health. nih.govfoodandnutritionjournal.orgdroracle.ai

Vitamin D plays a central role in calcium metabolism, primarily by promoting the intestinal absorption of calcium and stimulating the production of Vitamin K-dependent proteins. nih.govcasi.orgobgynia.com However, Vitamin D does not direct the ultimate destination of the absorbed calcium. obgynia.com This is where Vitamin K2 exerts its critical function. Vitamin K2 acts as a cofactor for the enzyme γ-glutamyl carboxylase, which is responsible for the carboxylation, and therefore activation, of several key proteins. youmatter.mx

Two of the most important Vitamin K-dependent proteins in this context are osteocalcin (B1147995) and matrix Gla protein (MGP). nih.govcasi.orgobgynia.com

Osteocalcin: Synthesized by osteoblasts (bone-building cells), osteocalcin requires carboxylation by Vitamin K2 to become active. casi.orgobgynia.com Activated osteocalcin can bind to calcium and integrate it into the bone matrix, a process essential for bone mineralization and strength. casi.orgobgynia.com Insufficient Vitamin K2 leads to an accumulation of undercarboxylated osteocalcin, which is associated with lower bone mineral density and an increased risk of fractures. casi.org

Matrix Gla Protein (MGP): MGP is a potent inhibitor of soft tissue and vascular calcification. obgynia.combmj.com It is synthesized in various tissues, including the smooth muscle cells of blood vessel walls. For MGP to effectively prevent calcium from depositing in arteries, it must be activated through a Vitamin K2-dependent carboxylation process. obgynia.combmj.com

The synergy lies in this coordinated action: Vitamin D increases the amount of available calcium and the production of the proteins that manage it, while Vitamin K2 activates these proteins to ensure the calcium is directed to the bones and kept out of the arteries. nih.govobgynia.com Several studies have highlighted this cooperative relationship. For instance, animal and human studies suggest that optimal concentrations of both Vitamin D and Vitamin K are beneficial for bone and cardiovascular health. nih.govresearchgate.net A meta-analysis of randomized controlled trials concluded that the combined supplementation of vitamins D and K significantly increased total bone mineral density. casi.orgmdpi.com Furthermore, some research suggests that the combination of low levels of both Vitamin D and Vitamin K is associated with an increased risk for hypertension. foodandnutritionjournal.org

The following table summarizes the synergistic roles of these micronutrients:

| Nutrient | Primary Role in Synergy | Key Protein Interaction |

| Vitamin D | Promotes calcium absorption from the intestine. Stimulates the synthesis of Vitamin K-dependent proteins. nih.govcasi.org | Increases production of osteocalcin and Matrix Gla Protein (MGP). nih.gov |

| Vitamin K2 | Activates Vitamin K-dependent proteins through carboxylation. youmatter.mx | Carboxylates osteocalcin to bind calcium to bone. Carboxylates MGP to inhibit vascular calcification. casi.orgbmj.com |

| Calcium | Serves as the mineral component for building and strengthening the bone matrix. obgynia.com | Binds to activated osteocalcin for deposition into bone. casi.orgobgynia.com |

Pharmacological Interactions and Clinical Implications

The efficacy of Vitamin K2 can be significantly influenced by various pharmacological agents. These interactions have important clinical implications, particularly for individuals undergoing treatment for specific medical conditions.

Anticoagulant Therapies (e.g., Warfarin)

The interaction between Vitamin K2 and the oral anticoagulant warfarin (B611796) is one of the most well-documented and clinically significant pharmacological interactions. Warfarin exerts its anticoagulant effect by acting as a Vitamin K antagonist. healthcentral.com It inhibits the enzyme vitamin K epoxide reductase, which is necessary for the recycling and activation of Vitamin K. ahajournals.org This disruption of the Vitamin K cycle leads to a decrease in the synthesis of active Vitamin K-dependent clotting factors (Factors II, VII, IX, and X) in the liver, thereby reducing the blood's ability to clot. healthcentral.comahajournals.org

Because Vitamin K2 is a form of Vitamin K, its intake can directly counteract the therapeutic effect of warfarin. drugs.comdrugs.com An increased intake of Vitamin K2 can lead to a decrease in the International Normalized Ratio (INR), a measure of blood clotting time, indicating a reduced anticoagulant effect and an increased risk of thrombosis. drugs.com Conversely, a sudden decrease in Vitamin K2 intake in a patient stabilized on warfarin can increase the INR and elevate the risk of bleeding. drugs.com

Clinical implications of this interaction are significant. Patients on warfarin therapy are advised to maintain a consistent intake of Vitamin K from both diet and supplements to ensure the stability of their INR and the effectiveness of their anticoagulant treatment. healthcentral.comdrugs.com While some older guidelines may have recommended avoiding Vitamin K-rich foods, current recommendations emphasize consistency in intake. drugs.com The use of newer direct oral anticoagulants (DOACs), which have a different mechanism of action that does not involve the Vitamin K cycle, is not affected by dietary Vitamin K intake. healthcentral.com

Research has also explored the use of Vitamin K2 to reverse the anticoagulant effects of warfarin in situations where a rapid correction of the INR is needed, such as before emergency surgery. nih.gov

Phosphate (B84403) Binders in Renal Disease

In patients with chronic kidney disease (CKD), particularly those on dialysis, hyperphosphatemia (elevated serum phosphate) is a common complication that contributes to vascular calcification. nutritionaloutlook.comnutraceuticalbusinessreview.com Phosphate binders are prescribed to these patients to reduce the absorption of dietary phosphate. nutritionaloutlook.comnutraceuticalbusinessreview.com However, some phosphate binders can interact with and bind to fat-soluble vitamins like Vitamin K2 in the gastrointestinal tract, potentially reducing its absorption and exacerbating an already prevalent Vitamin K deficiency in this patient population. nutritionaloutlook.comnutraceuticalbusinessreview.comtue.nl

This interaction is of clinical concern because a deficiency in Vitamin K2 impairs the activation of MGP, a key inhibitor of vascular calcification. nih.govresearchgate.net Therefore, the binding of Vitamin K2 by certain phosphate binders may counteract the intended benefit of phosphate reduction on vascular health. nutritionaloutlook.comnutraceuticalbusinessreview.com

In vitro studies have been conducted to assess the binding capacity of different phosphate binders to menaquinone-7 (B21479) (MK-7), a form of Vitamin K2. The findings from one such study are summarized below:

| Phosphate Binder | Binding of Vitamin K2 (MK-7) in vitro |

| Sucroferric-oxyhydroxide | Did not significantly bind Vitamin K2. nih.govnih.gov |

| Sevelamer Carbonate | Did not significantly bind Vitamin K2. nih.govnih.gov |

| Calcium Acetate/Magnesium Carbonate | Showed strong binding to Vitamin K2. nih.govnih.gov |

| Lanthanum Carbonate | Significantly bound Vitamin K2 in the absence of phosphate, suggesting competitive binding. nih.govnih.gov |

| Calcium Carbonate | Significantly bound Vitamin K2 in the presence of phosphate. nih.govnih.gov |

These findings suggest that the choice of phosphate binder could impact a patient's Vitamin K status. nih.govmdpi.com Animal studies have further suggested that combining a high Vitamin K2 intake with phosphate binder treatment can significantly reduce vascular calcification compared to either treatment alone in a model of kidney failure. nutritionaloutlook.comnutraceuticalbusinessreview.com This highlights the potential for co-supplementation strategies in CKD patients. tue.nl

Statins

Statins are a class of drugs widely prescribed to lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase. nih.govscitechnol.com This enzyme is a key component of the mevalonate (B85504) pathway, which is responsible for cholesterol synthesis. scitechnol.com However, the mevalonate pathway also produces essential compounds other than cholesterol, including geranylgeranyl pyrophosphate (GGPP). nih.govscitechnol.com